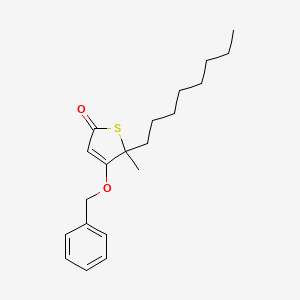
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group, a methyl group, and an octyl group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the benzyloxy, methyl, and octyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiophene ring.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the development of materials with specific properties, such as conductive polymers or organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with DNA replication or transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one include other substituted thiophenes, such as:
- 4-(Methoxy)-5-methyl-5-octylthiophen-2(5H)-one
- 4-(Ethoxy)-5-methyl-5-octylthiophen-2(5H)-one
- 4-(Benzyloxy)-5-ethyl-5-octylthiophen-2(5H)-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which can impart unique chemical and physical properties. This uniqueness can make it particularly valuable for certain applications, such as in the development of specialized materials or as a specific probe in biochemical research.
Eigenschaften
CAS-Nummer |
646517-75-1 |
|---|---|
Molekularformel |
C20H28O2S |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
5-methyl-5-octyl-4-phenylmethoxythiophen-2-one |
InChI |
InChI=1S/C20H28O2S/c1-3-4-5-6-7-11-14-20(2)18(15-19(21)23-20)22-16-17-12-9-8-10-13-17/h8-10,12-13,15H,3-7,11,14,16H2,1-2H3 |
InChI-Schlüssel |
RPMAYEUMVKMUOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C(=CC(=O)S1)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


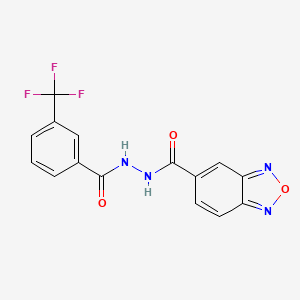
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)
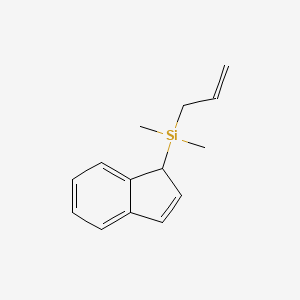
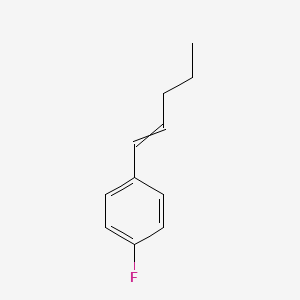
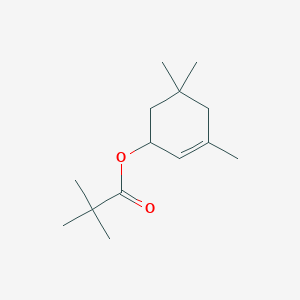
![6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine](/img/structure/B15168489.png)
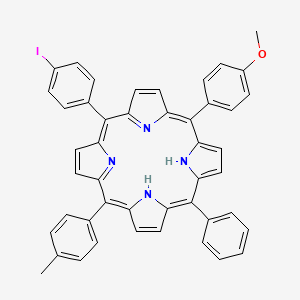
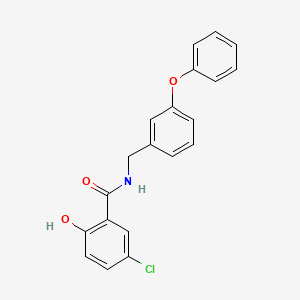
![2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15168510.png)
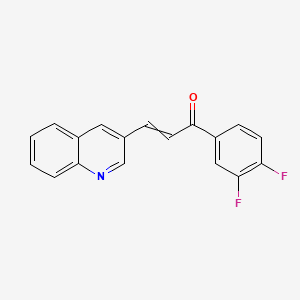
propanedinitrile](/img/structure/B15168519.png)
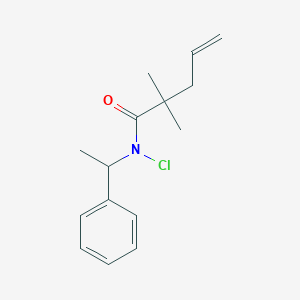
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-](/img/structure/B15168543.png)
